

Fruquintinib molecular target selectivity profile

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Compound Focus: Fruquintinib

CAS No.: 1194506-26-7

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Selectivity Profile of Fruquintinib

Target Kinase	Biochemical IC ₅₀ (nmol/L)	Cellular Assay IC ₅₀ (nmol/L)	Key Functional Outcome
VEGFR1 (Flt1)	33 [1]	Not Specified	Inhibition of angiogenesis [2]
VEGFR2 (KDR)	25-35 [1]	0.6 (p-KDR in HEK293-KDR) [1]	Suppression of endothelial cell proliferation, migration, and tube formation; primary driver of anti-angiogenic effect [1] [3]
VEGFR3 (Flt4)	0.5 [1]	1.5 (p-VEGFR3 in HLEC) [1]	Potential inhibition of lymphangiogenesis [2] [3]
c-Kit	458 [1]	Not Specified	Limited off-target activity [1]
FGFR1	181 [1]	>1000 (p-FGFR1 in HUVEC) [1]	Highly selective (over 1000-fold vs. VEGFR2 in cells) [1]
Ret	128 [1]	Not Specified	Limited off-target activity [1]

Detailed Experimental Protocols

The high selectivity of **fruquintinib** was established through a series of standardized and robust experimental methodologies.

- **Biochemical Kinase Assays [1]**

- **Purpose:** To measure the direct potency of **fruquintinib** in inhibiting the kinase activity of purified recombinant human enzymes.
- **Methodology:** Two primary methods were used: the **Z'-LYTE** kinase assay platform (for VEGFR2/KDR) and a **panel of 253 kinases** tested using a **[32P-ATP] incorporation assay** conducted by Upstate Biotechnology Inc. (UBI). The IC50 value is the concentration at which 50% of the kinase activity is inhibited.

- **Cellular Kinase Inhibition Assays [1]**

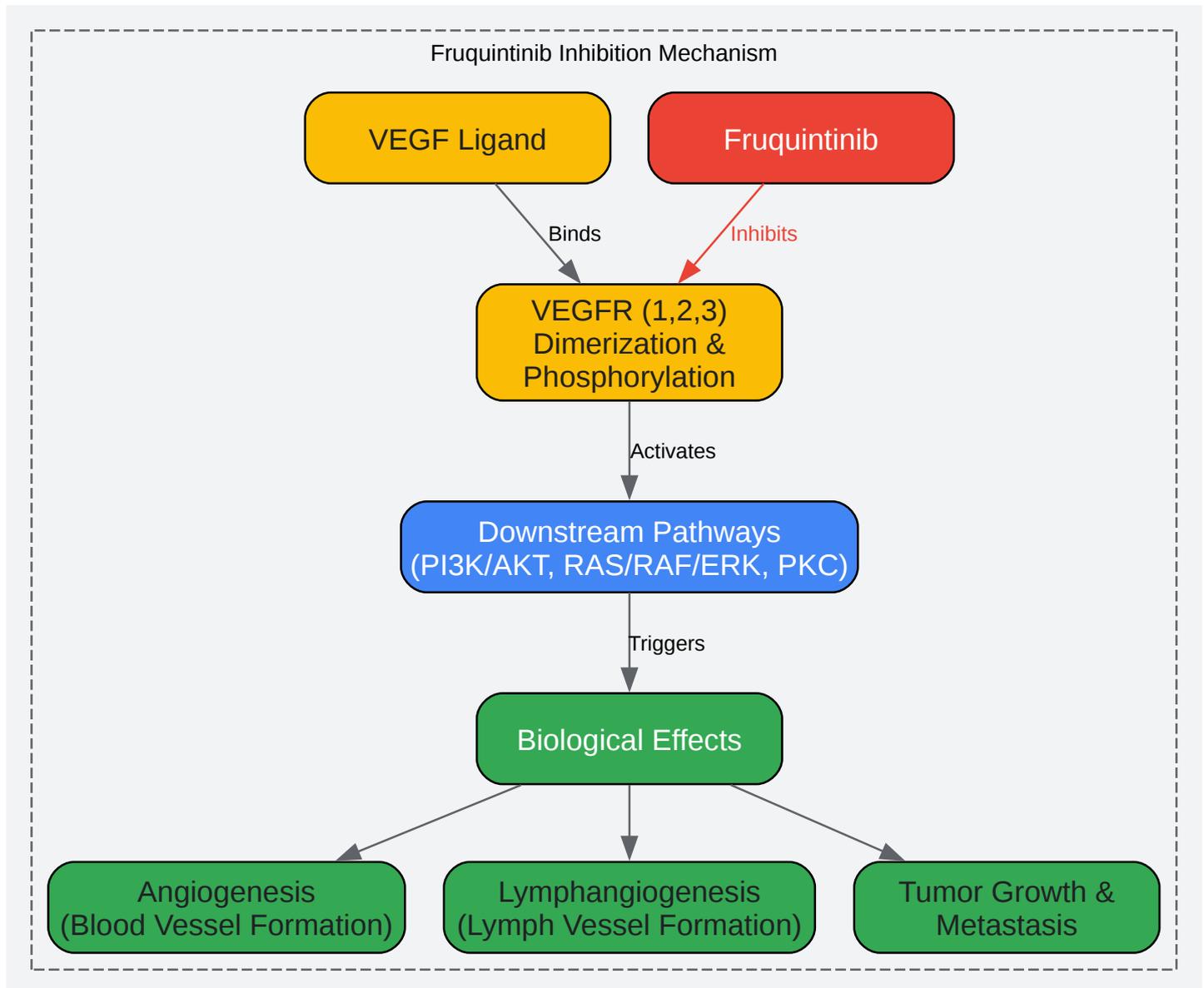
- **Purpose:** To confirm that **fruquintinib** can inhibit its targets in a more complex cellular environment.
- **VEGFR2 Phosphorylation:** HEK293 cells engineered to stably express VEGFR2 (HEK293-KDR) were stimulated with VEGF-A. Inhibition of receptor phosphorylation was measured via Western blot.
- **VEGFR3 Phosphorylation:** Human Lymphatic Endothelial Cells (HLECs) were stimulated with VEGF-C, and phosphorylation was measured.
- **Functional Cell Proliferation:** The inhibition of VEGF-A-dependent proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and VEGF-C-dependent proliferation of HLECs was assessed.

- **In Vitro Functional Assays [1] [2]**

- **Purpose:** To link kinase inhibition to the biological process of angiogenesis.
- **HUVEC Tube Formation Assay:** HUVECs are plated on a matrix like Matrigel. **Fruquintinib** caused a **94% inhibition of tube formation** at 300 nmol/L, demonstrating a potent anti-angiogenic effect that is not due to cytotoxicity [1].
- **Chorioallantoic Membrane (CAM) Assay:** This ex vivo model uses the chicken embryo membrane to study blood vessel growth. **Fruquintinib** showed **strong anti-angiogenesis activity** at very low concentrations (0.1 and 1 nmol/egg) [1].

Mechanism of Action and Signaling Pathways

Fruquintinib exerts its anti-tumor effects by specifically blocking intracellular VEGFR kinases. The diagram below illustrates how it inhibits the key signaling pathways involved in angiogenesis and lymphangiogenesis.



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Diagram of **fruquintinib**'s inhibition of VEGFR signaling pathways. **Fruquintinib** binds to the intracellular kinase domain of VEGFR-1, -2, and -3, preventing receptor phosphorylation and subsequent activation of key downstream pathways like PI3K/AKT and RAS/RAF/ERK [2] [3]. This blockade inhibits the biological processes of angiogenesis and lymphangiogenesis, thereby restricting tumor growth and metastasis [1] [4].

Summary of Key Advantages

Fruquintinib represents a shift from earlier, less selective VEGFR inhibitors. Its **high kinome selectivity** minimizes off-target toxicity, allowing for higher drug exposure and **sustained VEGFR inhibition** at tolerated doses [1] [5]. This refined profile, combined with its oral bioavailability, makes it a valuable tool in targeting tumor angiogenesis.

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